Isotopic Purity and Mass Shift: A 5 Da Differential for Unambiguous LC-MS/MS Discrimination
3'-Hydroxy Repaglinide-d5 incorporates five deuterium atoms on the ethoxy moiety, resulting in a molecular weight increase of +5 Da relative to unlabeled 3'-Hydroxy Repaglinide (468.6 g/mol vs. 473.6 g/mol) [1]. This mass shift ensures complete baseline separation in MS detection channels, eliminating spectral overlap and enabling precise isotope dilution quantitation [2]. In contrast, alternative internal standards such as Repaglinide-d5 (parent drug) or 13C-labeled analogs produce different mass shifts and may exhibit differential fragmentation patterns that do not perfectly mirror the target analyte .
| Evidence Dimension | Molecular weight (isotopic mass shift) |
|---|---|
| Target Compound Data | 473.6 g/mol (+5 Da relative to unlabeled) |
| Comparator Or Baseline | 3'-Hydroxy Repaglinide (unlabeled): 468.6 g/mol; Repaglinide-d5: 457.63 g/mol |
| Quantified Difference | Target compound provides +5 Da shift for M4 metabolite; comparator Repaglinide-d5 provides +5 Da shift for parent drug (different retention and ionization profile) |
| Conditions | LC-MS/MS analysis; molecular weight computed by PubChem 2.2 (2024 release) |
Why This Matters
The 5 Da mass shift is specifically matched to 3'-Hydroxy Repaglinide, whereas Repaglinide-d5 is matched to the parent drug, making the latter unsuitable for metabolite quantitation due to retention time and matrix effect mismatches.
- [1] PubChem. 3'-Hydroxy Repaglinide-d5. Compound Summary CID 71749291. View Source
- [2] Kuujia. Cas no 1352792-15-4 (3'-Hydroxy Repaglinide-d5 (Mixture of Diastereomers)). View Source
